molecular formula C6H5BrN2O3 B021939 3-Bromo-2-methoxy-5-nitropyridine CAS No. 15862-50-7

3-Bromo-2-methoxy-5-nitropyridine

Cat. No. B021939
CAS RN: 15862-50-7
M. Wt: 233.02 g/mol
InChI Key: VRCSBPXFYAADHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitropyridines involves multiple steps, including substitution, nitration, and ammoniation, starting from dichloropyridine compounds. For example, methodologies for synthesizing derivatives such as 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine have been detailed, indicating a complex synthesis route involving specific reagents and conditions for achieving high yields and purity (C. Jun, 2007).

Molecular Structure Analysis

Studies on the molecular structure reveal insights through quantum mechanical, spectroscopic, and docking studies. Quantum chemical calculations using Density Functional Method (DFT) provide detailed analysis on vibrational frequencies, molecular equilibrium geometry, and vibrational assignments. Such studies offer deep insights into the electronic and vibrational characteristics, as well as theoretical spectroscopic data (Christina Susan Abraham, J. Prasana, S. Muthu, 2017).

Chemical Reactions and Properties

The nitration reactions of pyridine derivatives, including 3-Bromo-2-methoxy-5-nitropyridine, have been investigated, revealing the directive influence of various substituents during nitration processes. These studies help understand the reactivity of the nitropyridine nucleus and the effects of substituents on product distribution (H. J. Hertog, M. V. Ammers, S. Schukking, 2010).

Physical Properties Analysis

Research into the physical properties of nitropyridine derivatives involves comprehensive quantum mechanical and spectroscopic analyses. This includes investigations into their molecular structure, electronic properties, and thermodynamic properties at various temperatures. Such studies elucidate the correlations between structural features and physical properties, providing a foundation for potential applications in materials science (Christina Susan Abraham, J. Prasana, S. Muthu, 2017).

Safety And Hazards

3-Bromo-2-methoxy-5-nitropyridine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of dust, and not ingesting the compound .

properties

IUPAC Name

3-bromo-2-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCSBPXFYAADHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616121
Record name 3-Bromo-2-methoxy-5-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methoxy-5-nitropyridine

CAS RN

15862-50-7
Record name 3-Bromo-2-methoxy-5-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methoxy-5-nitropyridine
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Synthesis routes and methods I

Procedure details

Sodium methoxide (28% methanol solution) (2 ml) was added to a methanol (2 ml) solution containing 3-bromo-2-chloro-5-nitropyridine (100 mg), followed by stirring at room temperature for 1 hour. Water was added to the reaction solution, followed by extraction with ethyl acetate. The resultant was washed with saturated saline and dried over anhydrous sodium sulfate, the solvent was distilled away under reduced pressure, and a yellow solid of 3-bromo-2-methoxy-5-nitropyridine (96 mg) was thus obtained.
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2 mL
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2 mL
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100 mg
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Synthesis routes and methods II

Procedure details

The title compound was synthesized from 2-hydroxy-3-bromo-5-nitropyridine by the method of H. J. W. van den Haak et al, Recl.Trav. Chim. Pays-Bas 99(3), p83-87 (1980) using trimethyloxonium tetrafluoroborate in methylene chloride.
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Synthesis routes and methods III

Procedure details

To a cloudy mixture of 3-bromo-2-chloro-5-nitropyridine (Atlantic Scitech, Linden, N.J., 5.10 g, 21.48 mmol) in 50 mL anhydrous methanol at 0° C. (ice/water bath) was added sodium methoxide 5.4 M in methanol (7.96 mL, 43.0 mmol) dropwise by addition funnel. The reaction became clear then a thick precipitate formed. The ice/water bath was removed and the reaction warmed to ambient temperature, quenched with water and sat'd aq. NH4Cl and DCM. The aqueous layer was extracted with DCM 2 times, and the combined organics were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give 3-bromo-2-methoxy-5-nitropyridine (5.07 g, 21.76 mmol, quantitative yield) as a light yellow solid. m/z (ESI, +ve ion) 233 (M+H)+. 1H NMR (400 MHz, CDCl3) δ 9.02 (d, J=2.3 Hz, 1H), 8.63 (d, J=2.5 Hz, 1H), 4.15 (s, 3H).
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5.1 g
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ice water
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50 mL
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7.96 mL
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Synthesis routes and methods IV

Procedure details

A sodium ethoxide solution (28% in MeOH) (1 ml) was added to an MeOH (3 ml) solution containing 3-bromo-2-chloro-5-nitropyridine (100 mg), followed by stirring at room temperature for 0.5 hours. A saturated ammonium chloride aqueous solution was added to the reaction solution and MeOH was distilled away under reduced pressure. An insoluble precipitate was washed with water and a white solid of 3-bromo-2-methoxy-5-nitropyridine (69 mg) was thus obtained.
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1 mL
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3 mL
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100 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GB Barlin, LP Davies, SJ Ireland… - Australian Journal of …, 1992 - CSIRO Publishing
Syntheses are reported for some 6-chloro(alkoxy,alkylthio and pheny1thio)-3-benzamidomethyl-(acetamidomethyl and methoxy)-2-arylimidazo[1,2-apyridines and some corresponding …
Number of citations: 29 www.publish.csiro.au

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